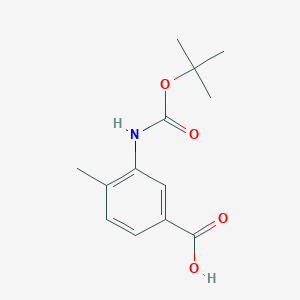

3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid

Übersicht

Beschreibung

3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a benzoic acid derivative. This compound is commonly used in organic synthesis, particularly in the protection of amino groups during peptide synthesis and other complex organic transformations.

Wirkmechanismus

Target of Action

It’s known that boc-protected amino acids are widely used in peptide synthesis . Therefore, it can be inferred that the targets could be proteins or enzymes involved in peptide synthesis or modification.

Mode of Action

Boc-3-amino-4-methylbenzoic acid, like other Boc-protected amino acids, is used in peptide synthesis. The Boc group serves as a protective group for the amino function during the synthesis process . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .

Biochemical Pathways

Given its use in peptide synthesis, it can be inferred that it plays a role in the biochemical pathways related to protein synthesis and modification .

Pharmacokinetics

It’s known that boc-protected amino acids are used in peptide synthesis, which suggests that they are likely to be metabolized and excreted following their role in peptide formation .

Result of Action

The molecular and cellular effects of Boc-3-amino-4-methylbenzoic acid’s action are likely related to its role in peptide synthesis. By protecting the amino function during synthesis, Boc-3-amino-4-methylbenzoic acid allows for the formation of peptides without unwanted side reactions . This can lead to the successful synthesis of the desired peptide.

Action Environment

The action of Boc-3-amino-4-methylbenzoic acid can be influenced by various environmental factors. For instance, the formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions . Additionally, the Boc group is stable towards most nucleophiles and bases

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is carried out under aqueous conditions or in organic solvents like acetonitrile or tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable method for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid in methanol.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the benzoic acid moiety.

Coupling Reactions: It can be used in coupling reactions such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Trifluoroacetic acid, hydrochloric acid in methanol.

Oxidation: Potassium permanganate.

Reduction: Sodium borohydride.

Coupling: Palladium catalysts, boron reagents.

Major Products Formed

Deprotection: Removal of the Boc group yields the free amine.

Coupling: Formation of biaryl compounds in Suzuki–Miyaura coupling reactions.

Wissenschaftliche Forschungsanwendungen

3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid is widely used in scientific research, particularly in:

Chemistry: As a protecting group for amino acids in peptide synthesis.

Biology: In the study of enzyme mechanisms and protein interactions.

Medicine: As an intermediate in the synthesis of pharmaceuticals.

Industry: In the production of fine chemicals and advanced materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylmethoxycarbonyl (Cbz) Derivatives: These compounds also protect amino groups but are cleaved by catalytic hydrogenation with palladium on carbon (Pd/C).

Acetyl (Ac) Derivatives: Used for amino protection but less stable under acidic conditions.

Uniqueness

3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid is unique due to the stability of the Boc group under a variety of reaction conditions and its ease of removal using mild acidic conditions. This makes it a preferred choice for protecting amino groups in complex organic syntheses .

Biologische Aktivität

3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid, commonly referred to as Boc-3-amino-4-methylbenzoic acid, is an important compound in medicinal chemistry and biochemistry. Its structure features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, which enhances its stability and solubility, making it a valuable intermediate in various synthetic pathways. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H17NO4

- CAS Number : 231958-04-6

- IUPAC Name : this compound

This compound is characterized by its benzoic acid core substituted with a methyl group at the para position and a Boc-protected amino group at the meta position.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The Boc group enhances the compound's lipophilicity and stability, facilitating its cellular uptake and interaction with target molecules.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thus blocking substrate access. This inhibition can lead to altered metabolic pathways within cells.

- Receptor Modulation : It may act as an agonist or antagonist for certain receptors, influencing signaling pathways that control cell growth and differentiation.

Table 1: Summary of Biological Activities

Case Studies

-

Cytotoxicity and Genotoxicity :

In studies assessing the cytotoxic effects of Boc-3-amino-4-methylbenzoic acid on monocyte/macrophage cell lines, it was found that the compound did not induce significant cytotoxicity or genotoxicity at concentrations up to 100 µM. This suggests a favorable safety profile for potential therapeutic applications ( ). -

Anticancer Activity :

Research has demonstrated that Boc-3-amino-4-methylbenzoic acid can induce multipolar spindle formation in centrosome-amplified cancer cells, leading to increased cell death through aberrant mitotic processes. This effect was observed in human colon cancer cell lines treated with the compound ( ). -

Hemostatic Effects :

The compound was evaluated for its effects on blood coagulation parameters such as thrombin time (TT), prothrombin time (PT), and activated partial thromboplastin time (aPTT). Results indicated that while most compounds tested did not significantly alter these parameters, some derivatives showed promising results comparable to established hemostatic agents ( ).

Eigenschaften

IUPAC Name |

4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-8-5-6-9(11(15)16)7-10(8)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZUJURBEZPZOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442829 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

231958-04-6 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-{[(tert-butoxy)carbonyl]amino}-4-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.